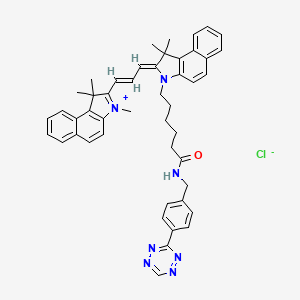

Cy3.5 tetrazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cy3.5 tetrazine is a fluorescent dye that is widely used in biochemical and biological research. It is known for its ability to label trans-cyclooctene-modified biological molecules, making it an excellent tool for fluorescence imaging and other fluorescence-based biochemical analyses . The compound is part of the tetrazine family, which is characterized by the presence of a tetrazine moiety, a heterocyclic compound containing four nitrogen atoms.

準備方法

The synthesis of Cy3.5 tetrazine involves several steps, including the preparation of the tetrazine moiety and its subsequent conjugation with the Cy3.5 dye. Common synthetic routes include microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of tetrazine derivatives with fine-tuned electronic properties. Industrial production methods typically involve large-scale synthesis using these established routes to ensure high yield and purity.

化学反応の分析

Cy3.5 tetrazine undergoes a variety of chemical reactions, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . One of the most notable reactions is the inverse electron demand Diels–Alder (IEDDA) reaction with strained alkenes such as trans-cyclooctene . This reaction is highly efficient and selective, forming stable conjugates via a dihydropyrazine moiety. Common reagents used in these reactions include strained alkenes and alkynes, and the major products formed are stable conjugates that are useful for various biochemical applications.

科学的研究の応用

Bioorthogonal Chemistry

Inverse Electron Demand Diels–Alder Reaction

Cy3.5 tetrazine is primarily known for its role in bioorthogonal reactions, particularly the inverse electron demand Diels–Alder (IEDDA) reaction with strained alkenes like trans-cyclooctene (TCO). This reaction is characterized by exceptionally fast kinetics, with rate constants reaching up to 100,000 M−1s−1 . The rapid reaction rate makes this compound an ideal candidate for applications requiring quick and efficient labeling of biomolecules.

Table 1: Comparison of Reaction Kinetics

| Compound | Reaction Type | Rate Constant (M−1s−1) |

|---|---|---|

| This compound | IEDDA with TCO | 100,000 |

| Other Tetrazines | IEDDA with various dienophiles | Up to 30,000 |

Fluorescence Imaging

This compound is extensively used for labeling TCO-modified biological molecules in fluorescence imaging applications. It serves as a building block for creating fluorescent probes that can selectively label proteins, peptides, and oligonucleotides . The incorporation of Cy3.5 into these probes enhances their visibility in imaging techniques.

Case Study: Superoxide Imaging

Research has demonstrated the use of tetrazine-tethered probes for imaging superoxide levels in cells. These probes showed selective reactivity with superoxide, allowing researchers to monitor oxidative stress in pathological conditions such as myocardial ischemia/reperfusion injury . The ability to visualize superoxide generation provides insights into cellular responses to oxidative stress.

Protein Labeling and Glycoconjugation

This compound facilitates site-specific labeling of proteins via bioorthogonal reactions. For instance, it has been employed in glycoconjugation processes where tetrazine reacts with TCO-derivatized proteins to form stable conjugates . This method allows for precise modifications that are crucial in studying protein function and interactions.

Table 2: Applications in Protein Modification

| Application | Description |

|---|---|

| Glycoconjugation | Site-specific attachment of glycans to proteins |

| Fluorescent Labeling | Targeted labeling of proteins for imaging |

| Antibody Conjugation | Development of antibody-tetrazine conjugates |

Development of Fluorogenic Probes

Recent studies have focused on enhancing the fluorogenic properties of this compound-based probes. Modifications such as vinylene linkers have been shown to improve fluorescence intensity by facilitating more efficient internal conversion mechanisms . These advancements significantly enhance the performance of fluorescent probes in live-cell imaging applications.

Case Study: Enhanced Fluorogenicity

In an investigation comparing different probe designs, it was found that probes with vinylene linkers exhibited a 14-fold increase in fluorescence compared to conventional designs . This finding underscores the importance of structural modifications in optimizing probe performance for specific imaging applications.

作用機序

The mechanism of action of Cy3.5 tetrazine involves its reaction with trans-cyclooctene-modified molecules through the inverse electron demand Diels–Alder reaction . This reaction forms a stable dihydropyrazine moiety, which allows for the efficient labeling of biological molecules. The molecular targets of this compound are typically proteins, peptides, and oligonucleotides that have been modified with trans-cyclooctene. The pathways involved in this reaction are highly specific and efficient, making this compound a powerful tool for biochemical research.

類似化合物との比較

Cy3.5 tetrazine is similar to other tetrazine-based compounds, such as Cy3 tetrazine and Cy5 tetrazine . These compounds also undergo the inverse electron demand Diels–Alder reaction with strained alkenes and are used for similar applications in fluorescence imaging and biochemical analysis. this compound is unique in its spectral properties, with an excitation wavelength of 579 nm and an emission wavelength of 591 nm . This makes it particularly useful for applications that require specific fluorescence characteristics. Other similar compounds include 1,2,4,5-tetrazine derivatives, which are also used in bioorthogonal chemistry and have similar reactivity and stability .

特性

分子式 |

C47H48ClN7O |

|---|---|

分子量 |

762.4 g/mol |

IUPAC名 |

6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride |

InChI |

InChI=1S/C47H47N7O.ClH/c1-46(2)40(53(5)38-27-25-33-14-8-10-16-36(33)43(38)46)18-13-19-41-47(3,4)44-37-17-11-9-15-34(37)26-28-39(44)54(41)29-12-6-7-20-42(55)48-30-32-21-23-35(24-22-32)45-51-49-31-50-52-45;/h8-11,13-19,21-28,31H,6-7,12,20,29-30H2,1-5H3;1H |

InChIキー |

DVXQMWJFDSQZJL-UHFFFAOYSA-N |

異性体SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |

正規SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)NCC6=CC=C(C=C6)C7=NN=CN=N7)C=CC8=CC=CC=C85)(C)C)C.[Cl-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。